fqi1, commonly referred to as FQI1, is a synthetic small molecule belonging to the dihydroquinolinone class. [] It was initially identified as a potent inhibitor of the transcription factor Late SV40 Factor (LSF, also known as TFCP2). [, ] FQI1 exhibits anti-proliferative activity against various cancer cell lines, particularly those overexpressing LSF, such as hepatocellular carcinoma (HCC). [, ]
The synthesis of FQI1 and its analogs has been described in several publications. [, ] The synthetic route typically involves a multi-step process starting with commercially available materials. While specific details regarding the synthesis of FQI1 itself were not elaborated on in the provided papers, a general overview of the synthetic approach for similar dihydroquinolinones can be provided. The key steps usually include:
FQI1's primary mechanism of action involves inhibiting the activity of the transcription factor LSF. [, ] LSF is overexpressed in several cancers, including HCC, and plays a crucial role in promoting tumor growth and progression. [, , ] FQI1 directly binds to LSF, disrupting its ability to bind DNA and activate the transcription of its target genes. [, ] This inhibition of LSF's transcriptional activity leads to a cascade of downstream effects, including:
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.: 88847-11-4
CAS No.: 290299-12-6